5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . This one-pot, three-component reaction provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This class of compounds shares the imidazo[1,2-a]pyridine core structure and exhibits similar biological activities.
Imidazo[1,5-a]pyridine:
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other imidazopyridine derivatives and contributes to its diverse pharmacological properties .
Properties
Molecular Formula |
C9H6F3N3O |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7-14-5(8(13)16)4-15(6)7/h1-4H,(H2,13,16) |
InChI Key |
YCNGKIMYPBGRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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